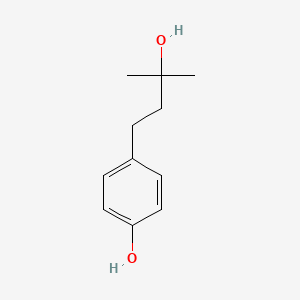

4-(3-hydroxy-3-methylbutyl)phenol

Description

Properties

CAS No. |

4237-73-4 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-(3-hydroxy-3-methylbutyl)phenol |

InChI |

InChI=1S/C11H16O2/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,12-13H,7-8H2,1-2H3 |

InChI Key |

BGHHDJUQYBAXSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Key Findings

Table 1: Friedel-Crafts Alkylation Performance

Hydroxymethylation with Formaldehyde

Hydroxymethylation introduces hydroxymethyl groups to phenolic rings, which can be further functionalized.

Protocol for Phenolic Hydroxymethylation

Outcomes

Table 2: Hydroxymethylation Optimization

Grignard Addition to Protected Phenols

Grignard reagents enable C–C bond formation for alkyl chain elongation.

Stepwise Synthesis

Performance Metrics

Reductive Alkylation with Aldehydes

Reductive alkylation combines carbonyl compounds with phenols under reducing conditions.

Methodology

Results

Industrial-Scale Production Insights

Industrial methods prioritize cost-effectiveness and scalability:

Batch Process Optimization

Quality Control Parameters

Comparative Analysis of Methods

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones under specific conditions. For example:

-

Reagent : Potassium permanganate () in acidic or neutral media

-

Conditions : Aqueous , 60–80°C

-

Product : 4-(3-Oxo-3-methylbutyl)-1,2-benzoquinone

The tertiary alcohol group in the side chain is resistant to oxidation under mild conditions but may undergo cleavage under strong oxidative agents like chromium trioxide () .

Electrophilic Aromatic Substitution

The phenol ring directs electrophiles to the ortho and para positions relative to the hydroxyl group. Documented reactions include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | , 0–5°C | 3-Nitro-4-(3-hydroxy-3-methylbutyl)phenol |

| Sulfonation | , 100°C | 3-Sulfo-4-(3-hydroxy-3-methylbutyl)phenol |

| Halogenation | in | 3-Bromo-4-(3-hydroxy-3-methylbutyl)phenol |

The bulky 3-methylbutyl group may sterically hinder ortho substitution, favoring para products .

Esterification and Etherification

The phenolic hydroxyl group reacts with acyl chlorides or alkyl halides:

-

Esterification :

-

, pyridine, 25°C → 4-(3-Hydroxy-3-methylbutyl)phenyl acetate

-

-

Etherification :

-

, , acetone → 4-(3-Hydroxy-3-methylbutyl)phenyl methyl ether

-

The tertiary alcohol in the side chain can also form esters under acidic conditions (e.g., with acetic anhydride).

Dehydration of the Tertiary Alcohol

Under acidic conditions, the 3-hydroxy-3-methylbutyl group undergoes dehydration:

-

Reagents : , 120°C

-

Mechanism : E1 elimination via carbocation intermediate

-

Product : 4-(3-Methylbut-1-en-1-yl)phenol

This reaction is highly regioselective due to the stability of the resulting trisubstituted alkene .

Radical Scavenging (Antioxidant Activity)

In polymer applications, this compound acts as a radical inhibitor:

-

Mechanism : Hydrogen abstraction from the phenolic OH by peroxyl radicals (), forming stable phenoxyl radicals.

-

Key Reaction :

This property is critical in UV stabilization and delaying polymer degradation .

Reductive Lithiation

Based on analogous systems (e.g., 2,3-dihydrobenzofuran derivatives), reductive lithiation with /DTBB (4,4′-di-tert-butylbiphenyl) generates intermediates that react with electrophiles:

| Electrophile | Product |

|---|---|

| 4-(3-Hydroxy-3-methylbutyl)phenol (recovery) | |

| Aldehydes (e.g., ) | Chroman derivatives via cyclization |

This method enables functionalization at the benzylic position .

Complexation with Metal Ions

The phenolic OH group chelates metal ions (e.g., , ), forming colored complexes. Applications include:

Scientific Research Applications

Biological Activities

1.1 Antioxidant Properties

Research indicates that 4-(3-hydroxy-3-methylbutyl)phenol exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively, making it a candidate for use in dietary supplements and functional foods aimed at enhancing health and longevity .

1.2 Anti-Inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property positions HMBP as a potential therapeutic agent for conditions such as arthritis and other chronic inflammatory disorders .

1.3 Antimicrobial Activity

HMBP has shown promising antimicrobial properties against a range of bacterial strains. Its effectiveness varies depending on the strain, with notable activity against resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for various strains have been documented, highlighting its potential as a natural preservative or therapeutic agent in combating infections .

Industrial Applications

2.1 Cosmetic Industry

In cosmetics, this compound is utilized for its antioxidant and anti-inflammatory properties. It is incorporated into formulations aimed at reducing skin aging and protecting against environmental damage. Its ability to stabilize formulations while providing skin benefits makes it a valuable ingredient in skincare products .

2.2 Polymer Production

The compound is also employed in the production of polymers and resins due to its phenolic structure, which enhances thermal stability and mechanical properties of materials. It serves as an additive in plastics to improve their durability and resistance to degradation under heat and light exposure .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-3-methylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s unique structure can be contrasted with several analogues:

Alkylphenols with Branched Chains

- 4-(1,1,3,3-Tetramethylbutyl)phenol (CAS: 140-66-9): This alkylphenol has a fully methyl-substituted butyl chain at the para position. Unlike 4-(3-hydroxy-3-methylbutyl)phenol, it lacks a hydroxyl group on the alkyl chain, resulting in higher hydrophobicity (logP ~4.0) and industrial use as a surfactant .

- 4-(3-Hydroxybutyl)phenol (CAS: 69617-84-1): A simpler analogue with a linear hydroxybutyl chain.

Phenolic Derivatives with Oxygenated Substituents

- 4-(Methoxymethyl)phenol: Features a methoxy-methyl group at the para position. The ether group reduces acidity (pKa ~10) compared to the tertiary alcohol in this compound, altering its hydrogen-bonding capacity .

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Contains an imidazole ring conjugated to the phenol. This extended π-system enhances nonlinear optical (NLO) properties, such as high third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu), which are absent in the target compound due to its simpler structure .

Natural Prenylated Phenols

- 2-(3-Hydroxy-3-methylbutyl),4-(3-methylbut-2-enyl)phenol (Compound 294): Isolated from Encyothalia cliftonii, this bisprenylated phenol shares the hydroxy-3-methylbutyl group but includes an additional prenyl (3-methylbut-2-enyl) substituent. The prenyl group enhances lipophilicity and may contribute to stronger biological activity, such as feeding deterrence .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | 180.24 | ~2.5 | Low | Phenol, tertiary alcohol |

| 4-(1,1,3,3-Tetramethylbutyl)phenol | 206.32 | ~4.0 | Very Low | Phenol, branched alkyl |

| 4-(Methoxymethyl)phenol | 138.16 | ~1.8 | Moderate | Phenol, ether |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 312.37 | ~3.5 | Insoluble | Phenol, imidazole |

Key Observations :

Key Observations :

- The target compound’s bioactivity is linked to its hydroxylated alkyl chain, which may interact with biological membranes or receptors .

- Alkylphenols like 4-(1,1,3,3-tetramethylbutyl)phenol are environmentally persistent and regulated due to endocrine-disrupting effects .

- The imidazole derivative’s NLO properties stem from its π-conjugated system, enabling applications in laser protection and photonics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-hydroxy-3-methylbutyl)phenol, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via Grignard reactions using dihydrocoumarin and methylmagnesium chloride in tetrahydrofuran (THF). Key steps include:

- Dropwise addition of methylmagnesium chloride (3M in THF) at 0°C to avoid exothermic side reactions.

- Slow warming to room temperature and stirring overnight to ensure complete nucleophilic addition.

- Acidic workup (1N H₂SO₄) to quench the reaction, followed by extraction with diethyl ether and drying over Na₂SO₄.

- Yields >94% are achieved with stoichiometric control of Grignard reagent (3 equivalents) .

- Data Table :

| Yield | Reaction Conditions | Key Parameters |

|---|---|---|

| 100% | 0–20°C, THF, 12h | 3 eq. MeMgCl, H₂SO₄ quench |

| 94% | 0°C → RT, 16h | 2.3L MeMgCl, ice-chip workup |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz, (CD₃)₂CO) shows δ 8.22 (broad s, phenolic -OH), 7.06–6.72 (aromatic protons), and 1.22 ppm (s, 6H, -C(CH₃)₂). ¹³C NMR confirms the hydroxylated tertiary carbon at δ 69.7 ppm .

- Elemental Analysis : Validate C (73.30%) and H (8.95%) content to confirm stoichiometry (C₁₁H₁₆O₂) .

- GC-MS : Use high-resolution mass spectrometry to detect molecular ion peaks at m/z 180.24 (M⁺) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Seal in dry, airtight containers at 2–8°C to prevent oxidation and hygroscopic degradation .

- Reactivity : Avoid exposure to acids (releases toxic gases) or humid conditions, which promote decomposition .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying Grignard conditions?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Excess MeMgCl (3 eq.) favors complete nucleophilic addition to the lactone carbonyl, while lower equivalents may yield partial intermediates.

- Side Reactions : Competing etherification or over-alkylation can occur if temperature exceeds 20°C during reagent addition. Validate via TLC (Rf 0.37 in EtOAc:Hexane 1:1) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

- Methodological Answer :

- Reproducibility Testing : Replicate synthesis and purification steps (e.g., recrystallization in THF/water) to verify melting points (reported: 110–112°C) .

- DSC Analysis : Use differential scanning calorimetry to detect polymorphic variations or impurities affecting thermal properties .

Q. What advanced analytical techniques are required to detect trace degradation products of this compound in environmental matrices?

- Methodological Answer :

- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify hydroxylated or oxidized derivatives (e.g., quinones from phenol oxidation) .

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track biodegradation pathways in soil/water systems .

Q. What computational modeling approaches predict the environmental persistence of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives based on logP (2.1) and hydroxyl group reactivity .

- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. How does the hydroxyl group positioning in this compound influence its reactivity in electrophilic substitutions?

- Methodological Answer :

- Directing Effects : The para-hydroxyl group activates the aromatic ring for electrophilic substitution (e.g., nitration at the ortho position).

- Steric Hindrance : The 3-methylbutyl side chain may hinder access to reactive sites, requiring catalysts like FeCl₃ for efficient halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.